

# A Technical Guide to the Spectral Analysis of 4-Fluorobenzyl Chloride

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## Compound of Interest

Compound Name: 4-Fluorobenzyl chloride

Cat. No.: B032592

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This technical guide provides a comprehensive overview of the spectral data for **4-Fluorobenzyl chloride** (CAS No. 352-11-4), a key intermediate in the pharmaceutical and agrochemical industries. The document, intended for researchers, scientists, and professionals in drug development, details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Compound Identification and Properties

**4-Fluorobenzyl chloride**, with the IUPAC name 1-(chloromethyl)-4-fluorobenzene, is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	352-11-4
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF
Molecular Weight	144.57 g/mol
Melting Point	-18 °C
Boiling Point	185 °C
Density	~1.21 g/mL

## Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Fluorobenzyl chloride**. This data is crucial for the structural elucidation and quality control of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **4-Fluorobenzyl chloride** exhibits distinct signals corresponding to the protons in different chemical environments.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
A	7.323	Multiplet	2H	Aromatic Protons (ortho to -CH <sub>2</sub> Cl)
B	7.010	Multiplet	2H	Aromatic Protons (ortho to -F)
C	4.525	Singlet	2H	Methylene Protons (-CH <sub>2</sub> Cl)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
162.5	C-F (Aromatic)
133.5	C-CH <sub>2</sub> Cl (Aromatic)
131.0	CH (Aromatic)
115.5	CH (Aromatic)
45.5	-CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Interpretation
3050-3000	C-H stretch (aromatic)
2920-2850	C-H stretch (aliphatic)
1600, 1500, 1450	C=C stretch (aromatic ring)
1220	C-F stretch
750-700	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **4-Fluorobenzyl chloride** shows the molecular ion peak and various fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
144	40	[M] <sup>+</sup> (Molecular Ion)
109	100	[M-Cl] <sup>+</sup>
83	20	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

### NMR Spectroscopy

**Sample Preparation:** A small amount of **4-Fluorobenzyl chloride** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.

**$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

**$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a higher number of scans are generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### IR Spectroscopy

**Sample Preparation:** For a liquid sample like **4-Fluorobenzyl chloride**, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

**FTIR Acquisition:** The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

### Mass Spectrometry

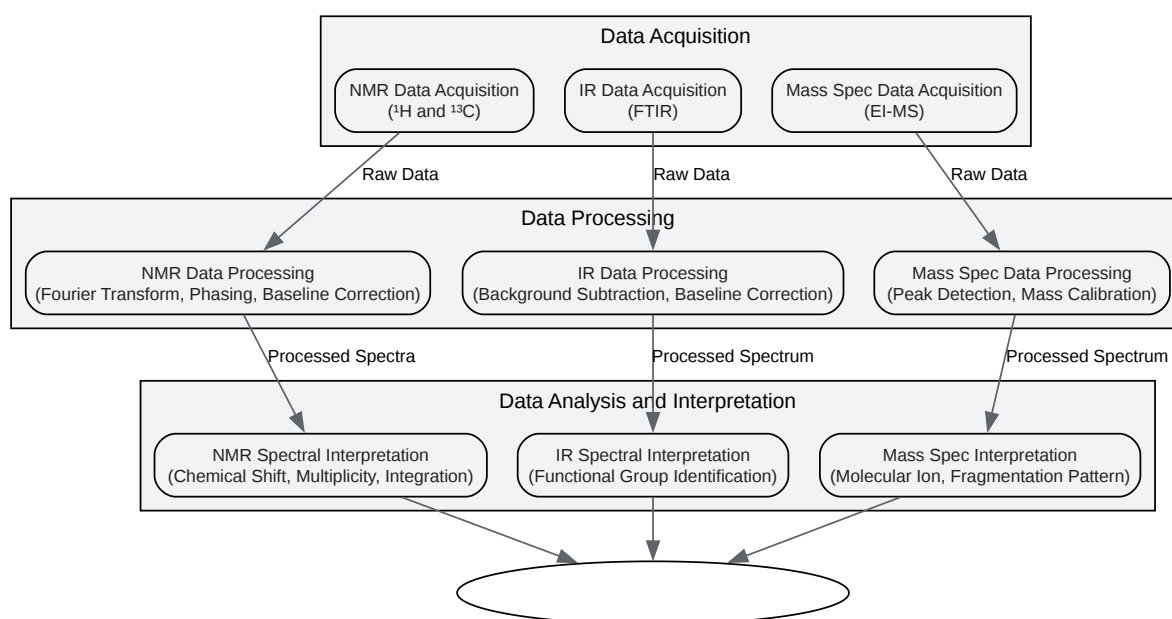
**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Ionization (EI) is a common method used for this type of compound, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

**Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

**Detection:** An electron multiplier or a similar detector is used to detect the ions, and the resulting signal is processed to generate the mass spectrum.

## Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like **4-Fluorobenzyl chloride**.



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Caption: Workflow of Spectral Data Acquisition and Analysis.

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